Esatenolol

Overview

Description

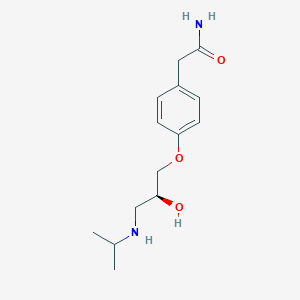

Esatenolol (CAS: 93379-54-5), chemically designated as (S)-(-)-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide, is a beta-1 selective adrenergic receptor blocker (β1-selective antagonist) . It shares structural and functional similarities with atenolol (CAS: 29122-68-7), another β1-selective antagonist, but is distinguished by its stereospecific (S)-enantiomeric configuration . This compound is primarily used in managing hypertension and angina pectoris, leveraging its ability to reduce cardiac output and inhibit renin release via β1-adrenergic receptor blockade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esatenolol involves several steps. One common method starts with the condensation of acetamide with ®-epichlorohydrin in the presence of sodium hydroxide or lithium hydroxide. This reaction yields a mixture of epoxypropane and chloropropanol derivatives. The desired product can be obtained by direct coupling with isopropylamine in methanol or by first reacting the mixture with sodium hydroxide to give (S)-epoxypropane, followed by coupling with isopropylamine .

Another method involves the coupling of glycidyl nosylate with acetamide using cesium fluoride in dimethylformamide. This method also yields the desired (S)-epoxypropane derivative, which is then coupled with isopropylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired enantiomer is produced. The final product is purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Esatenolol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halogenating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various ketone and aldehyde derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Esatenolol has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of beta-adrenergic receptor interactions and as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular signaling pathways and its role in modulating heart function.

Medicine: Used in clinical research to evaluate its efficacy in treating hypertension, angina, and other cardiovascular conditions.

Industry: Employed in the development of new beta blockers and other cardiovascular drugs

Mechanism of Action

Esatenolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding blocks the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. The reduction in heart workload helps to lower blood pressure and alleviate chest pain associated with angina .

Comparison with Similar Compounds

Structural Similarities and Differences

Esatenolol belongs to the aryloxypropanolamine class of beta-blockers. Key structural analogs include:

- Atenolol: Shares the same molecular formula (C₁₄H₂₂N₂O₃) and core structure but differs in stereochemical configuration. Atenolol is typically administered as the racemic mixture (DL-form), whereas this compound represents the pure (S)-enantiomer .

- Metoprolol : A β1-selective antagonist with a methoxyethyl substituent on the aromatic ring, enhancing lipophilicity and hepatic metabolism .

- Propranolol: A non-selective (β1/β2) antagonist with a naphthyl ring, conferring greater central nervous system penetration .

Table 1: Structural Comparison of this compound and Analogous Beta-Blockers

| Compound | Core Structure | Substituents | Selectivity (β1 vs. β2) |

|---|---|---|---|

| This compound | Benzeneacetamide | 2-hydroxy-3-(isopropylamino)propoxy | β1-selective |

| Atenolol | Benzeneacetamide | 2-hydroxy-3-(isopropylamino)propoxy | β1-selective |

| Metoprolol | Methoxyethylphenol | 2-hydroxy-3-(isopropylamino)propoxy | β1-selective |

| Propranolol | Naphthyloxypropanolamine | 2-hydroxy-3-(isopropylamino)propoxy | Non-selective |

Pharmacokinetic (PK) Comparison

Beta-blockers exhibit variability in absorption, metabolism, and elimination:

- This compound: Limited data exist, but its PK profile likely mirrors atenolol due to structural similarity. Atenolol has 50–60% oral bioavailability, a plasma half-life of 6–7 hours, and renal excretion (~85%) .

- Metoprolol : Higher lipophilicity (logP = 1.8) results in 95% bioavailability, hepatic metabolism via CYP2D6, and a shorter half-life (3–7 hours) .

- Propranolol: Nearly complete absorption but extensive first-pass metabolism, yielding 25–30% bioavailability and a half-life of 3–6 hours .

Table 2: Pharmacokinetic Properties

| Parameter | This compound* | Atenolol | Metoprolol | Propranolol |

|---|---|---|---|---|

| Bioavailability | ~50% | 50–60% | 95% | 25–30% |

| Half-life (hrs) | 6–7 | 6–7 | 3–7 | 3–6 |

| Metabolism Route | Renal (primarily) | Renal (85%) | Hepatic (CYP2D6) | Hepatic (CYP1A2) |

| Protein Binding | Low (<10%) | 6–16% | 12% | 90% |

*Inferred from atenolol due to structural similarity .

Pharmacodynamic (PD) and Clinical Profiles

- This compound: Demonstrates high β1-selectivity, reducing heart rate and myocardial oxygen demand with minimal β2-mediated bronchoconstriction .

- Metoprolol : Similar β1-selectivity but greater CNS penetration due to lipophilicity, increasing fatigue and depression risks .

- Propranolol: Non-selectivity increases adverse effects (e.g., bronchospasm, peripheral vasoconstriction) but is preferred in migraine prophylaxis .

Table 3: Adverse Effect Profile

| Effect | This compound | Atenolol | Metoprolol | Propranolol |

|---|---|---|---|---|

| Bradycardia | Moderate | Moderate | Moderate | Moderate |

| Bronchospasm | Low | Low | Low | High |

| Fatigue | Low | Low | High | Moderate |

| Hypoglycemia Masking | Low | Low | Low | High |

Biological Activity

Esatenolol is a selective beta-1 adrenergic antagonist, primarily used in the management of hypertension and certain cardiac conditions. Its mechanism of action involves blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac output and overall blood pressure. Recent studies have explored its broader biological activities, including potential effects on metabolic pathways and interactions with other therapeutic agents.

This compound's primary action is through the inhibition of beta-1 adrenergic receptors. This selectivity minimizes side effects associated with non-selective beta-blockers, such as bronchoconstriction. The compound has been shown to:

- Decrease heart rate : Reducing the frequency of cardiac contractions.

- Lower blood pressure : Through vasodilation and reduced cardiac output.

- Influence metabolic pathways : Emerging research suggests that this compound may interact with metabolic processes, particularly in the context of diabetes and obesity.

Case Study 1: Atenolol-Induced Sinus Node Dysfunction

A 65-year-old male patient experienced recurrent near-syncopal spells attributed to atenolol-induced sinus node dysfunction. His treatment regimen included increased doses of atenolol for hypertension, which led to significant bradycardia and hypotension. This case highlights the need for careful monitoring of heart rate and rhythm in patients receiving beta-blockers, especially at higher doses .

Case Study 2: Atenolol for Anxiety Disorders

In a preliminary study involving patients with anxiety disorders, 86% reported positive effects from atenolol treatment, with a significant number preferring it over propranolol. This suggests that this compound might have additional benefits beyond cardiovascular effects, potentially influencing psychological conditions .

Research Findings

Research has indicated various biological activities of this compound that extend beyond its cardiovascular applications:

- Metabolic Effects : A study indicated that increased exposure to atenolol could adversely affect fasting glucose levels in patients, suggesting a potential link between beta-blocker therapy and metabolic syndrome .

- Combination Therapy : A study demonstrated that combining atenolol with metformin enhanced the drug's efficacy against breast cancer cells by modulating pathways involved in angiogenesis and tumor growth .

Biological Activity Summary Table

Properties

IUPAC Name |

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239405 | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93379-54-5 | |

| Record name | (-)-Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93379-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esatenolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esatenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.